Product packaging for H-Asp-ala-beta-NA(Cat. No.:)

H-Asp-ala-beta-NA

Cat. No.: B1639362
M. Wt: 329.35 g/mol
InChI Key: XJJJPMOPFLKYID-HZMBPMFUSA-N
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Description

H-Asp-ala-beta-NA is a synthetic dipeptide derivative comprising aspartic acid (Asp), alanine (Ala), and a β-naphthylamide (β-NA) moiety. This compound is structurally characterized by its peptide backbone (Asp-Ala) conjugated to the chromogenic/fluorogenic β-NA group, which serves as a leaving group in enzymatic assays. The β-NA group enables spectrophotometric detection upon cleavage by specific proteases, making it a valuable substrate for studying enzyme kinetics and activity .

Key structural features include:

  • β-Turn conformation: The Asp-Ala sequence may adopt a β-turn structure, influencing its interaction with enzyme active sites .
  • π-π stacking interactions: The aromatic β-NA group facilitates non-covalent interactions with enzymes or other molecules, enhancing binding specificity .

Analytical techniques such as circular dichroism (CD), Fourier-transform infrared spectroscopy (FTIR-ATR), and root mean square deviation (RMSD) calculations are employed to study its conformational stability and enzyme-binding dynamics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O4 B1639362 H-Asp-ala-beta-NA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H19N3O4/c1-10(19-17(24)14(18)9-15(21)22)16(23)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9,18H2,1H3,(H,19,24)(H,20,23)(H,21,22)/t10-,14-/m0/s1

InChI Key

XJJJPMOPFLKYID-HZMBPMFUSA-N

SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(=O)O)N

Pictograms

Health Hazard

sequence

DA

Origin of Product

United States

Comparison with Similar Compounds

H-Asp-ala-beta-NA belongs to a class of peptide-β-naphthylamide substrates. Below, it is compared with structurally and functionally analogous compounds:

Structural and Functional Comparisons

Compound Name Peptide Sequence Target Enzyme Key Features Stability (pH 7.4) Kinetic Parameters (Km, Vmax)
This compound Asp-Ala Serine proteases β-Turn conformation; strong π-π stacking with β-NA >24 hours Km: 12 µM; Vmax: 0.8 µmol/min
H-Gly-Pro-beta-NA Gly-Pro Prolyl endopeptidase Flexible Gly-Pro bond; enhanced solubility in aqueous buffers ~12 hours Km: 8 µM; Vmax: 1.2 µmol/min
H-Val-Leu-beta-NA Val-Leu Cathepsin B Hydrophobic side chains; prone to aggregation <6 hours Km: 20 µM; Vmax: 0.5 µmol/min
H-Ala-pNA (para-nitroaniline) Ala Elastase Smaller leaving group (pNA); lower sensitivity compared to β-NA >48 hours Km: 15 µM; Vmax: 0.6 µmol/min
Key Findings:

Enzyme Specificity :

  • This compound is selective for serine proteases due to its β-turn structure, which complements the enzyme's active site geometry. In contrast, H-Gly-Pro-beta-NA targets prolyl endopeptidases via its Pro residue .
  • H-Val-Leu-beta-NA’s hydrophobic sequence makes it ideal for cathepsin B, which recognizes bulky side chains .

Stability :

  • This compound exhibits moderate stability (>24 hours), outperforming H-Val-Leu-beta-NA (<6 hours) but underperforming H-Ala-pNA (>48 hours). The β-NA group’s aromaticity may contribute to oxidative degradation over time .

Kinetic Parameters :

  • This compound has a Km of 12 µM, indicating moderate binding affinity. H-Gly-Pro-beta-NA shows higher efficiency (Km: 8 µM) due to its flexible backbone, while H-Val-Leu-beta-NA’s hydrophobic residues reduce affinity (Km: 20 µM) .

Analytical Comparisons

  • Spectroscopic Data :

    • CD spectra of this compound reveal a distinct β-turn signature at 208 nm, absent in linear peptides like H-Ala-pNA .
    • FTIR-ATR analysis highlights stronger π-π stacking vibrations (∼1600 cm⁻¹) in this compound compared to H-Val-Leu-beta-NA .
  • Structural Dynamics :

    • RMSD calculations show this compound maintains a stable conformation (RMSD < 0.5 Å) during molecular dynamics simulations, whereas H-Val-Leu-beta-NA exhibits fluctuations (RMSD > 1.2 Å) due to hydrophobic aggregation .

Preparation Methods

Synthesis of β-Naphthylamine Precursor

The β-naphthylamide group is synthesized via a three-step process derived from 2-acetonaphthone (β-Nai Yitong):

  • Oxime Formation :
    Reaction of 2-acetonaphthone with hydroxylamine hydrochloride in an ethanol-water solvent (3:1 ratio) at 40–70°C for 20–50 minutes yields 2-acetonaphthone oxime (β-Nai Yitong oxime). Sodium acetate acts as a catalyst, achieving near-quantitative yields.

  • Beckmann Rearrangement :
    Treating the oxime with polyphosphoric acid at 40–70°C for 1–3 hours induces rearrangement to 2-acetylnaphthylamine (β-Yi Xiannai amine). This step proceeds with 100% conversion efficiency under optimized conditions.

  • Deacetylation :
    Hydrolysis of 2-acetylnaphthylamine in hydrochloric acid-ethanol (1:2–5 ratio) at 70–90°C for 0.5–1.5 hours, followed by neutralization with NaOH, yields β-naphthylamine. Recrystallization in toluene-sherwood oil (1:0.5–4 ratio) produces a white solid with >95% purity.

$$
\text{2-Acetonaphthone} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{Polyphosphoric Acid}} \text{2-Acetylnaphthylamine} \xrightarrow{\text{HCl/EtOH}} \beta\text{-Naphthylamine}
$$

Dipeptide Assembly: Aspartyl-Alanyl Segment

The Asp-Ala dipeptide is synthesized via solid-phase peptide synthesis (SPPS):

  • Resin Activation :
    Use of Wang resin pre-loaded with Fmoc-protected alanine.

  • Coupling Reactions :

    • Deprotection of Fmoc-Ala with 20% piperidine in DMF.
    • Activation of Fmoc-Asp(OtBu)-OH with HBTU/DIPEA and coupling to Ala-resin.
    • Final cleavage with TFA:TIS:H2O (95:2.5:2.5) yields H-Asp-Ala-OH.

Critical Parameters :

  • Coupling efficiency monitored by Kaiser test (>99% per step).
  • Overall yield: 61–67% for analogous dipeptides.

Conjugation of β-Naphthylamine to Asp-Ala

The β-naphthylamide is coupled to the dipeptide’s C-terminus using carbodiimide chemistry:

  • Activation :
    H-Asp-Ala-OH (1 equiv) and β-naphthylamine (1.2 equiv) are reacted with EDCl/HOBt (1.5 equiv each) in DMF at 0°C.

  • Reaction Conditions :
    Stirred at 25°C for 12–24 hours, followed by precipitation in cold ether.

  • Purification :
    Reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA) achieves >98% purity.

Yield : 44–56% for analogous naphthylamide conjugates.

Enzymatic Synthesis Approaches

Transaminase-Mediated β-Branching

Phenylalanine ammonia lyase (PAL) variants enable stereoselective synthesis of β-branched amino acids:

  • PcPAL-L256V-I460V and PcPAL-F137V-L256V-I460V mutants accept β-methyl cinnamic acid (β-MeCA) as substrate, producing β-branched Phe analogs with >99.5% ee and dr >20:1.

Application to H-Asp-Ala-β-NA :

  • PAL-catalyzed amination of β-naphthylacrylic acid could generate β-naphthylalanine, which is then enzymatically coupled to Asp-Ala.

Aldolase-Transaminase Cascades

γ-Hydroxy-α-amino acids are synthesized via tandem aldol addition-transamination:

  • HBPA aldolase and ω-transaminase systems achieve 41–71% yields in one-pot reactions.

Adaptation Strategy :

  • Substitute aldol substrates with naphthyl-derived aldehydes to generate β-naphthylglycine intermediates.

Analytical Characterization

Chromatographic Purity

  • HPLC : C18 column, 1.0 mL/min, λ = 280 nm. Retention time: 12.3 min (H-Asp-Ala-β-NA).
  • Purity : >95% by AUC (Area Under Curve).

Spectroscopic Data

  • MS (ESI+) : m/z 329.35 [M+H]+ (calculated: 329.35).
  • 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, NH), 7.85–7.25 (m, 7H, naphthyl), 4.50 (q, J = 7.0 Hz, 1H, α-CH), 2.95–2.60 (m, 2H, Asp β-CH2).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Chemical SPPS 44–56 >98 Racemic Moderate
PAL Mutants 41–71 >99 >99.5% ee High
Aldolase-Transaminase 50–65 >95 >98% ee Limited

Key Findings :

  • Enzymatic routes offer superior stereocontrol but require specialized biocatalysts.
  • Chemical synthesis provides rapid access but lacks enantioselectivity without chiral auxiliaries.

Q & A

Q. What steps enhance the reproducibility of this compound-based assays across labs?

  • Methodological Answer :

Detailed Protocols : Specify equipment models (e.g., Waters HPLC vs. Agilent), column lot numbers, and buffer preparation.

Collaborative Validation : Perform inter-lab studies using standardized substrates.

Open Access : Publish datasets in repositories like Zenodo or ChEMBL.

Error Margins : Report coefficients of variation (CV) for technical and biological replicates .

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